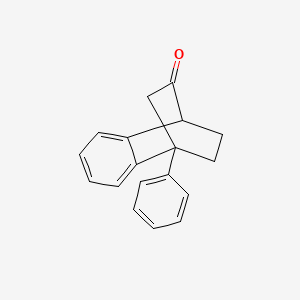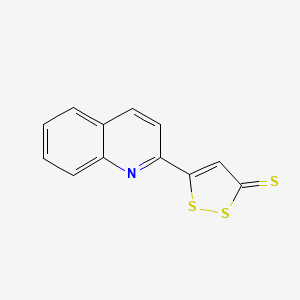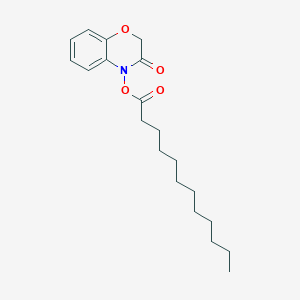![molecular formula C28H24N4+2 B12604250 4,4'-(1,4-Phenylene)bis[1-(4-aminophenyl)pyridin-1-ium] CAS No. 876014-06-1](/img/structure/B12604250.png)
4,4'-(1,4-Phenylene)bis[1-(4-aminophenyl)pyridin-1-ium]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-(1,4-Phenylene)bis[1-(4-aminophenyl)pyridin-1-ium] is a complex organic compound with the molecular formula C28H24N4+2 This compound is characterized by the presence of two pyridinium units connected via a phenylene bridge, each bearing an aminophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1,4-Phenylene)bis[1-(4-aminophenyl)pyridin-1-ium] typically involves the following steps:
Formation of the Pyridinium Units: The initial step involves the synthesis of the pyridinium units. This can be achieved through the reaction of pyridine with an appropriate aminophenyl derivative under controlled conditions.
Coupling Reaction: The pyridinium units are then coupled with a phenylene bridge. This step often requires the use of a coupling agent such as a palladium catalyst to facilitate the formation of the phenylene linkage.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 4,4’-(1,4-Phenylene)bis[1-(4-aminophenyl)pyridin-1-ium] may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield of the compound.
化学反応の分析
Types of Reactions
4,4’-(1,4-Phenylene)bis[1-(4-aminophenyl)pyridin-1-ium] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aminophenyl groups can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions may require the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted derivatives depending on the reagents and conditions used.
科学的研究の応用
4,4’-(1,4-Phenylene)bis[1-(4-aminophenyl)pyridin-1-ium] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe for biological imaging and detection of biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials such as conductive polymers and nanomaterials.
作用機序
The mechanism of action of 4,4’-(1,4-Phenylene)bis[1-(4-aminophenyl)pyridin-1-ium] involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and triggering specific biochemical pathways. For example, its interaction with DNA or proteins can lead to changes in cellular processes, contributing to its therapeutic effects.
類似化合物との比較
Similar Compounds
1,4-Bis(4-aminophenoxy)benzene: Similar in structure but contains ether linkages instead of pyridinium units.
4,4’-Bis(4-aminophenoxy)biphenyl: Contains biphenyl units with aminophenoxy groups.
1,3-Bis(4-aminophenoxy)benzene: Similar structure with a different substitution pattern on the benzene ring.
Uniqueness
4,4’-(1,4-Phenylene)bis[1-(4-aminophenyl)pyridin-1-ium] is unique due to its pyridinium units, which impart distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with biological molecules or advanced materials.
特性
CAS番号 |
876014-06-1 |
|---|---|
分子式 |
C28H24N4+2 |
分子量 |
416.5 g/mol |
IUPAC名 |
4-[4-[4-[1-(4-aminophenyl)pyridin-1-ium-4-yl]phenyl]pyridin-1-ium-1-yl]aniline |
InChI |
InChI=1S/C28H23N4/c29-25-5-9-27(10-6-25)31-17-13-23(14-18-31)21-1-2-22(4-3-21)24-15-19-32(20-16-24)28-11-7-26(30)8-12-28/h1-20,29H,30H2/q+1/p+1 |
InChIキー |
GBFKGEYNIRQUKW-UHFFFAOYSA-O |
正規SMILES |
C1=CC(=CC=C1C2=CC=[N+](C=C2)C3=CC=C(C=C3)N)C4=CC=[N+](C=C4)C5=CC=C(C=C5)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Diethyl [1-(tributylstannyl)hex-1-en-1-yl]phosphonate](/img/structure/B12604171.png)
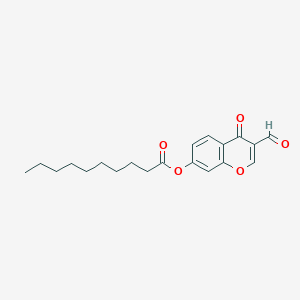
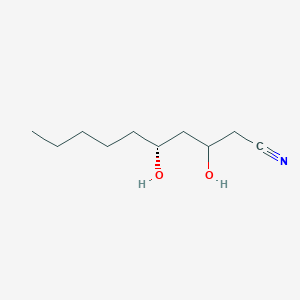
![N-[(E)-hydrazinylidenemethyl]-6-thiophen-3-ylnaphthalene-2-carboxamide](/img/structure/B12604193.png)
![4-{[2-Methyl-6-(propan-2-yl)pyrimidin-4-yl]oxy}butanoic acid](/img/structure/B12604197.png)
![N-[(E)-hydrazinylidenemethyl]-1-quinolin-8-ylpyrrole-3-carboxamide](/img/structure/B12604210.png)
![3-(3',4-Dihexyl[2,2'-bithiophen]-5-yl)-9-ethyl-9H-carbazole](/img/structure/B12604226.png)
![1H-Indole-1-acetic acid, 3-[(2-ethylphenyl)sulfonyl]-2,5-dimethyl-](/img/structure/B12604230.png)
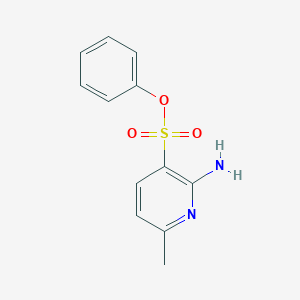
![[2-(Non-4-en-4-yl)-1,3-oxazolidine-4,4-diyl]dimethanol](/img/structure/B12604237.png)
![3-[3-(5-Fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B12604238.png)
